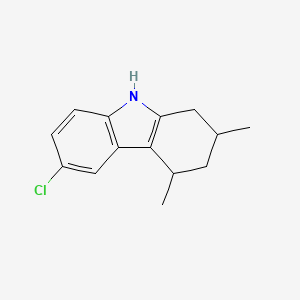

6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Properties

Molecular Formula |

C14H16ClN |

|---|---|

Molecular Weight |

233.73 g/mol |

IUPAC Name |

6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |

InChI |

InChI=1S/C14H16ClN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3 |

InChI Key |

NZHBTDNSUPKGEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=C(C1)NC3=C2C=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for carbazole synthesis . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce tetrahydrocarbazole derivatives. Substitution reactions can result in various functionalized carbazole compounds.

Scientific Research Applications

While comprehensive information regarding the applications of "6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole" is limited, its structural features and similarity to other carbazoles suggest potential uses in scientific research.

Scientific Research Applications

This compound can be employed as a building block in the synthesis of complex organic molecules. Derivatives of the compound have demonstrated potential as antiviral, anticancer, and antimicrobial agents. Research is ongoing to explore its potential as a therapeutic agent for various diseases and in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

The compound's uniqueness lies in its specific arrangement of chlorine and methyl groups, influencing its chemical reactivity and biological activity. Its unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development. Some similar compounds include:

- 6-chloro-2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features.

- 2,4-dimethyl-1H-indole: Shares the indole core structure but lacks the chlorine atom.

- 6-chloro-1H-indole: Contains the chlorine atom but differs in the position of methyl groups.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include:

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Substitution: Amines or thiols.

Mechanism of Action

The mechanism of action of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For example, some derivatives of this compound have been found to inhibit enzymes such as SIRT1, which plays a role in cellular regulation . The compound can also interact with DNA and proteins, affecting various biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Ion Mobility and Dipole Moments

- Unsubstituted 2,3,4,9-Tetrahydro-1H-carbazole : Exhibits a distinct "flat" molecular conformation due to its dipole moment vector, leading to lower ion-mobility values compared to substituted indoles (e.g., 2-methylindole) .

- 6-Chloro-8-Nitro-2,3,4,9-Tetrahydro-1H-carbazole (Compound 15a) : The nitro group at position 8 significantly reduces excitation energy (3.45 eV vs. 5.00 eV for indole), suggesting electron-deficient aromatic systems enhance photophysical reactivity. The dimethyl groups in the target compound may modulate similar electronic effects depending on their positions .

Table 1: Substituent Impact on Electronic Properties

Table 2: Bioactivity of Selected Tetrahydrocarbazole Derivatives

| Compound | Substituents | Biological Activity (EC₅₀ or IC₅₀) | Application |

|---|---|---|---|

| A10 | Amide functional group | 1.85 mg/L (R. solani) | Antifungal |

| 6-Cl-THCz-1-carboxamide | 6-Cl, 1-carboxamide | ~Reference compound potency | SIRT1/SIRT2 inhibition |

| 6-Cl-2,4-dimethyl-THCz | 6-Cl, 2-Me, 4-Me | Not reported | Hypothesized antifungal |

Pharmacological Relevance

- Antiviral Potential: A tetrahydrocarbazole derivative (unspecified substituents) showed anti-SARS-CoV-2 activity in vitro (EC₅₀ determination on Vero cells), suggesting the scaffold’s versatility .

- CRTH2 Receptor Antagonism : 2,3,4,9-Tetrahydro-1H-carbazoles with alkoxy or aryl groups demonstrate receptor antagonism, underscoring the importance of substituent choice in target engagement .

Biological Activity

6-Chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS No. 36684-65-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12ClN

- Molecular Weight : 205.68 g/mol

- Melting Point : 145-148 °C

- Boiling Point : 358.8 °C at 760 mmHg

- Density : 1.3 g/cm³

Pharmacological Activity

Research has indicated that compounds related to carbazole structures exhibit various biological activities including anticancer, antiviral, and antibacterial properties. The specific compound this compound has been studied for its potential effects in these areas.

Antiviral Activity

A study highlighted the antiviral potential of chloro-substituted carbazole derivatives against HIV. The findings suggested that the positioning of chlorine on the carbazole scaffold is crucial for enhancing antiviral activity. For instance, a derivative with a nitro group showed significant activity against HIV, indicating that structural modifications can lead to improved efficacy in viral inhibition .

Anticancer Activity

Research has demonstrated that carbazole derivatives can inhibit the growth of various cancer cell lines. For example, studies have shown that certain derivatives exhibit cytotoxic effects on breast cancer cells by acting as GPER agonists . This suggests that structural variations in carbazole compounds can influence their ability to target cancer cells effectively.

Case Studies

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Rizza et al., 2018 | Chloro-1,4-dimethyl-9H-carbazole | Antiviral | Identified as a lead compound for anti-HIV drugs; structure-dependent activity observed. |

| Sinicropi et al., 2015 | 6-Bromo-1,4-dimethyl-9H-carbazole | Anticancer | Demonstrated inhibitory effects on breast cancer cell growth; mechanism linked to GPER activation. |

| Unpublished Data | 6-Chloro-2,4-dimethyl derivative | Antibacterial | Showed protective effects in rice against bacterial infections at specific concentrations. |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with specific stages of the HIV replication cycle.

- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in malignant cells.

- Antibacterial Properties : The compound has shown efficacy in inhibiting bacterial growth through various mechanisms.

Q & A

Q. How are hydrogen-bonding networks and π-interactions characterized in solid-state studies?

- Methodological Answer : X-ray crystallography reveals intermolecular interactions, such as C–H···O/N hydrogen bonds and C–H···π stacking (e.g., R₂²(10) motifs in carbazole thiones). Hirshfeld surface analysis quantifies interaction contributions, critical for designing co-crystals with improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.